N-(2-carboxyethyl)-N-methyl-beta-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Biochemical Activities

Field: Biochemistry

Application: N-CECS has been studied for its antioxidant properties and bile acid binding capacity.

Supramolecular Interactions and Synthesis Applications

Field: Supramolecular Chemistry

Methods: Not specified.

Surfactant Properties

Field: Surface Chemistry

Ligand Properties

Field: Inorganic Chemistry

Hydrogel Fabrication

Field: Materials Science

Results: Depending on the cross-linking density, the complete dissolution time of the fabricated hydrogels varied from 28 h to 11 days.

Cellulose Nanocrystal Modification

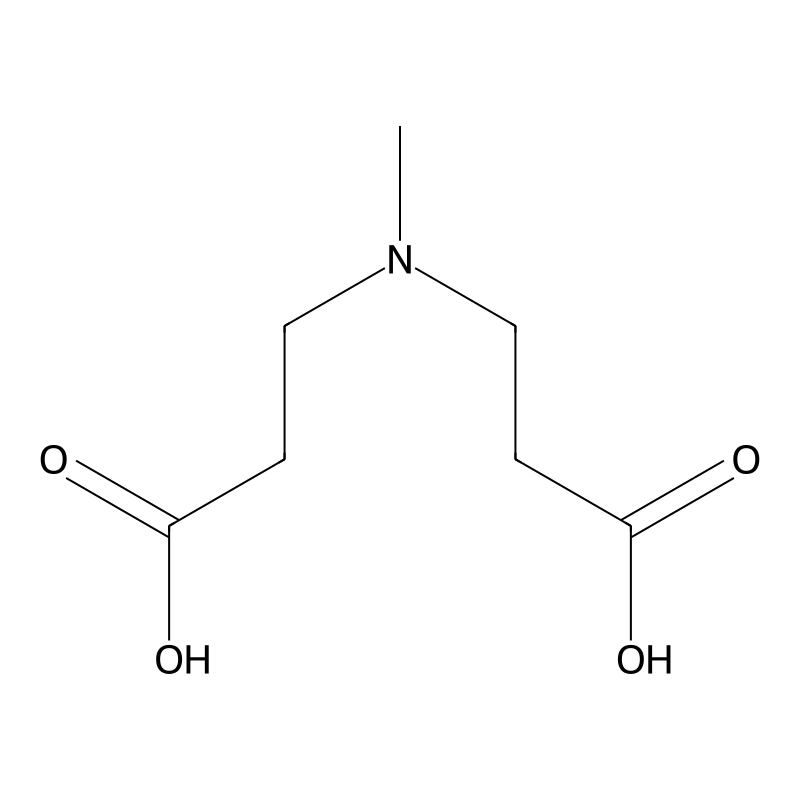

N-(2-carboxyethyl)-N-methyl-beta-alanine is an aminocarboxylic acid derivative with the molecular formula C7H13NO4. This compound features a beta-alanine backbone modified with a carboxyethyl and a methyl group, making it a unique member of the beta-alanine family. It appears as a white solid and is soluble in water, which enhances its utility in various applications. The compound is notable for its potential to form stable complexes with metal ions, contributing to its role in various chemical and biological processes.

- Esterification: The carboxylic acid groups can react with alcohols to form esters.

- Amide Formation: The amine group can react with other carboxylic acids to form amides.

- Decarboxylation: Under certain conditions, it can lose a carboxyl group, leading to the formation of simpler compounds.

These reactions are essential for synthesizing derivatives and modifying the compound for specific applications.

Several methods exist for synthesizing N-(2-carboxyethyl)-N-methyl-beta-alanine:

- Direct Synthesis from Beta-Alanine:

- Cyanomethylation:

- Michael Addition:

These methods highlight the versatility of beta-alanine as a starting material for synthesizing various derivatives.

N-(2-carboxyethyl)-N-methyl-beta-alanine has several applications across different fields:

- Water Softening: Utilized as a chelating agent in formulations aimed at removing hardness from water by binding calcium and magnesium ions.

- Detergents and Cleaning Agents: Its ability to complex with metal ions enhances the efficacy of cleaning products.

- Cosmetics and Personal Care Products: Due to its mild nature and surfactant properties, it is incorporated into various cosmetic formulations.

- Agricultural Chemicals: Potential use in formulations aimed at improving plant stress tolerance.

Studies on similar compounds indicate that N-(2-carboxyethyl)-N-methyl-beta-alanine may interact effectively with metal ions:

- Copper(II) Ion Complexation: Similar derivatives have demonstrated enhanced surface activity when interacting with copper(II) ions, suggesting potential applications in materials science.

- Biological Interactions: Its chelating properties may also play a role in biological systems, potentially aiding in detoxification processes.

Similar Compounds: Comparison

Several compounds share structural similarities with N-(2-carboxyethyl)-N-methyl-beta-alanine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Beta-Alanine | Amino Acid | Simple structure; involved in muscle metabolism |

| N-(2-Carboxyethyl)-Beta-Alanine | Amino Acid Derivative | Enhanced chelation properties; used in agriculture |

| N-Methyl-Glycine | Amino Acid | Methylated version of glycine; involved in neurotransmission |

| N-(2-Carboxyethyl)-Iminodiacetic Acid | Chelating Agent | Stronger metal ion complexation; biodegradable |

N-(2-carboxyethyl)-N-methyl-beta-alanine stands out due to its specific modifications that enhance its biological activity and utility as a chelating agent compared to its analogs.